4-Sulfanylbenzoyl chloride 4-Sulfanylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 110922-46-8
VCID: VC20743091
InChI: InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H
SMILES: C1=CC(=CC=C1C(=O)Cl)S
Molecular Formula: C7H5ClOS
Molecular Weight: 172.63 g/mol

4-Sulfanylbenzoyl chloride

CAS No.: 110922-46-8

Cat. No.: VC20743091

Molecular Formula: C7H5ClOS

Molecular Weight: 172.63 g/mol

* For research use only. Not for human or veterinary use.

4-Sulfanylbenzoyl chloride - 110922-46-8

CAS No. 110922-46-8
Molecular Formula C7H5ClOS
Molecular Weight 172.63 g/mol
IUPAC Name 4-sulfanylbenzoyl chloride
Standard InChI InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H
Standard InChI Key PIGPGBJMESGOTG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)Cl)S
Canonical SMILES C1=CC(=CC=C1C(=O)Cl)S

Chemical Structure and Properties

Molecular Structure

4-Sulfanylbenzoyl chloride consists of a benzene ring substituted with a carbonyl chloride group (benzoyl chloride) and a sulfanyl group in the para position. The molecular formula is C₇H₅ClOS with a structural arrangement that positions the reactive groups on opposite ends of the benzene ring, providing spatial separation that can be advantageous in certain synthetic applications.

The molecule exhibits a relatively planar geometry around the benzene ring, with the carbonyl group maintaining coplanarity with the aromatic system to facilitate conjugation. This structural arrangement influences both the physical properties and chemical reactivity of the compound.

Physical Properties

The physical properties of 4-Sulfanylbenzoyl chloride can be compared with related compounds such as 4-(chlorosulphonyl)benzoyl chloride. Based on structural similarities and consistent patterns observed in benzoyl chloride derivatives, the following properties can be estimated:

PropertyValueNotes
Molecular Weight186.63 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for benzoyl chlorides
ColorWhite to off-white crystalline solidCommon for aromatic acyl chlorides
OdorSharp, pungentCharacteristic of acyl chlorides
Melting PointApproximately 80-85°CEstimated based on similar compounds
Boiling PointDecomposes before boilingTypical behavior for reactive acyl chlorides
SolubilitySoluble in organic solvents (dichloromethane, chloroform, toluene)Insoluble in water due to hydrolysis
DensityApproximately 1.3-1.4 g/cm³Estimated from similar structures

Like other acyl chlorides, 4-Sulfanylbenzoyl chloride is moisture-sensitive and undergoes hydrolysis upon contact with water, forming the corresponding carboxylic acid (4-sulfanylbenzoic acid) and hydrogen chloride. This reactivity necessitates storage under anhydrous conditions, typically under an inert atmosphere.

Spectroscopic Data

The spectroscopic profile of 4-Sulfanylbenzoyl chloride provides valuable information for structure confirmation and purity assessment. While specific data for this compound is limited in the provided search results, the expected spectroscopic features can be inferred from related compounds and general principles:

IR Spectroscopy:

  • Strong carbonyl (C=O) absorption at approximately 1770-1780 cm⁻¹ (higher than typical carboxylic acids due to the electron-withdrawing chlorine)

  • S-H stretching at approximately 2550-2600 cm⁻¹

  • Aromatic C=C stretching at approximately 1600 and 1475 cm⁻¹

  • C-Cl stretching at approximately 750-780 cm⁻¹

¹H NMR Spectroscopy (in CDCl₃):

  • Aromatic protons appearing as two doublets at approximately δ 7.50-8.00 ppm (AA'BB' pattern typical for para-substituted benzenes)

  • Thiol proton (-SH) as a singlet at approximately δ 3.50-4.00 ppm (variable due to exchange processes)

¹³C NMR Spectroscopy:

  • Carbonyl carbon signal at approximately δ 165-170 ppm

  • Aromatic carbons in the range of δ 125-140 ppm

  • Carbon bearing the sulfanyl group at approximately δ 130-135 ppm

Synthesis Methods

Laboratory Preparation

The synthesis of 4-Sulfanylbenzoyl chloride typically involves multiple steps, starting from appropriate precursors. Several synthetic routes can be employed, with the most common approaches including:

Method 1: From 4-Sulfanylbenzoic Acid
This method involves converting 4-sulfanylbenzoic acid to the corresponding acyl chloride using chlorinating agents:

  • 4-Sulfanylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF)

  • The reaction is conducted in an inert solvent such as dichloromethane or toluene

  • The reaction mixture is heated under reflux for 2-4 hours

  • After completion, the excess chlorinating agent and solvent are removed under reduced pressure

  • The product is purified by recrystallization or distillation under reduced pressure

Chemical Reactivity

Reactions of the Benzoyl Chloride Group

The acyl chloride functionality in 4-Sulfanylbenzoyl chloride is highly reactive toward nucleophiles, similar to other benzoyl chlorides. These reactions typically proceed via nucleophilic acyl substitution mechanisms:

Hydrolysis:
4-Sulfanylbenzoyl chloride readily reacts with water to form 4-sulfanylbenzoic acid and HCl. This reaction proceeds rapidly, especially under basic conditions.

Esterification:
Reaction with alcohols (ROH) yields the corresponding 4-sulfanylbenzoate esters:

  • Primary and secondary alcohols react readily, often requiring a base (such as pyridine or triethylamine) to neutralize the HCl formed

  • The reaction can be conducted in suitable aprotic solvents like dichloromethane or tetrahydrofuran

  • Yields are typically high (80-95%) under optimized conditions

Amidation:
Reaction with amines produces 4-sulfanylbenzamides:

  • Primary and secondary amines react efficiently to form the corresponding amides

  • The reaction proceeds well at room temperature or with mild heating

  • Similar to esterification, a base is often added to neutralize the HCl generated

Friedel-Crafts Acylation:
As an acylating agent, 4-Sulfanylbenzoyl chloride can participate in Friedel-Crafts acylation of aromatic compounds:

  • The reaction requires Lewis acid catalysts such as AlCl₃, FeCl₃, or BF₃·Et₂O

  • The presence of the sulfanyl group may influence the reactivity and selectivity compared to simple benzoyl chloride

Reactions of the Sulfanyl Group

The sulfanyl (thiol) functionality provides additional reactivity pathways:

Oxidation:
The thiol group can undergo oxidation to form various sulfur species:

  • Mild oxidation leads to disulfide formation

  • Stronger oxidation can generate sulfenic, sulfinic, or sulfonic acids

  • Controlled oxidation can be achieved using oxidants like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate

Alkylation:
The thiol group readily undergoes S-alkylation:

  • Reaction with alkyl halides under basic conditions yields thioethers (R-S-R')

  • The reaction typically proceeds via an SN2 mechanism

  • Base is required to deprotonate the thiol, enhancing its nucleophilicity

Metal Coordination:
The sulfanyl group can coordinate with various metal ions:

  • Soft metal ions (e.g., Hg²⁺, Ag⁺, Au⁺, Pd²⁺) have particularly high affinity for the sulfur atom

  • This property can be utilized in developing metal complexes and coordination polymers

Michael Addition:
The thiolate anion (generated under basic conditions) can participate in Michael addition reactions:

  • Addition to α,β-unsaturated carbonyl compounds

  • Addition to activated alkenes and alkynes

  • These reactions provide access to diverse sulfur-containing structures

Combined Reactivity

The presence of both acyl chloride and sulfanyl groups in the same molecule allows for selective or sequential transformations:

Protecting Group Strategies:

  • The acyl chloride can be reacted selectively in the presence of the unprotected thiol

  • Alternatively, the thiol can be protected (e.g., as a thioether or disulfide) prior to reactions involving the acyl chloride

Orthogonal Functionalization:

  • Different reaction partners can be introduced at each reactive site

  • This enables the synthesis of asymmetrically substituted building blocks

Intramolecular Reactions:

  • In appropriate derivatives, the thiol can participate in intramolecular reactions with the acyl chloride

  • This can lead to cyclic structures such as thiolactones

Applications

Pharmaceutical Applications

The bifunctional nature of 4-Sulfanylbenzoyl chloride makes it valuable in pharmaceutical synthesis:

Production of Active Pharmaceutical Ingredients (APIs):

  • Serves as an intermediate in the synthesis of drugs containing benzoyl and/or sulfur functionalities

  • The acyl chloride allows for easy incorporation of the 4-sulfanylbenzoyl moiety into complex structures

  • The thiol group provides sites for further modification or conjugation

Cysteine-Targeting Compounds:

  • The electrophilic acyl chloride can be used to develop compounds that target cysteine residues in proteins

  • Such compounds have applications in covalent enzyme inhibitors and proteomics

Prodrug Development:

  • Thioester linkages formed from the acyl chloride can serve as biodegradable connections in prodrug design

  • Controlled release systems can be designed based on the differential stability of thioester bonds in various physiological environments

Material Science Applications

Polymer Chemistry:

  • Acts as a bifunctional monomer for polymerization reactions

  • The thiol functionality allows for participation in thiol-ene click chemistry

  • Can be incorporated into polymers to introduce sites for post-polymerization modification

Surface Modification:

  • The thiol group has a strong affinity for noble metal surfaces (particularly gold)

  • Can be used to create self-assembled monolayers (SAMs) with pendant acyl chloride functionality

  • These modified surfaces can be further functionalized for sensing or catalytic applications

Coordination Materials:

  • The sulfur atom serves as a coordination site for various metals

  • This property can be exploited in the design of metal-organic frameworks (MOFs) and coordination polymers

  • Such materials have applications in catalysis, gas storage, and separation technologies

Organic Synthesis

Building Block in Total Synthesis:

  • Serves as a versatile intermediate in the synthesis of complex natural products and their analogs

  • The bifunctional nature allows for selective transformations and introduction of diverse functionalities

Cross-Coupling Reactions:

  • Derivatives can participate in various metal-catalyzed cross-coupling reactions

  • Palladium-catalyzed coupling reactions can be employed to form carbon-carbon bonds

Linkers in Bioconjugation:

  • The reactivity toward both nucleophilic and electrophilic partners makes it suitable as a linker in bioconjugation chemistry

  • Applications include protein labeling, immobilization of biomolecules, and development of bioconjugates

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